N'-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15-4-3-5-19(16(15)2)23-21(26)20(25)22-14-17-6-10-24(11-7-17)18-8-12-27-13-9-18/h3-5,17-18H,6-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCFBAPWFERMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxane Ring Introduction: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the piperidine intermediate.
Coupling with 2,3-Dimethylphenyl Group: The final step involves coupling the piperidine-oxane intermediate with the 2,3-dimethylphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with biological targets and its therapeutic potential.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Acetamide Pesticides ()
Acetamide herbicides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the 2,3-dimethylphenyl group but differ in backbone structure and functional groups:
| Feature | Target Compound | 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide |
|---|---|---|
| Core Structure | Ethanediamide | Acetamide |
| Aromatic Substituent | 2,3-Dimethylphenyl | 2,3-Dimethylphenyl |
| Heterocyclic Group | Oxan-4-yl-piperidine | Isopropyl (1-methylethyl) |
| Halogenation | Absent | Chlorinated at α-position |
| Application | Hypothesized CNS activity | Herbicidal (dimethenamid analogue) |
The absence of halogenation and the ethanediamide backbone in the target compound likely reduce phytotoxicity and alter metabolic stability compared to chlorinated acetamide pesticides. The oxan-4-yl-piperidine group may enhance blood-brain barrier penetration relative to aliphatic isopropyl chains .
Comparison with Fentanyl Analogues (Evidences 3–4)
Fentanyl derivatives, such as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl) , share the piperidine-amide scaffold but differ in substituents and pharmacological targets:
| Feature | Target Compound | Thiophene Fentanyl |
|---|---|---|
| Amide Type | Ethanediamide | Thiophene-2-carboxamide |
| Piperidine Substitution | 1-(Oxan-4-yl) | 1-(2-Phenylethyl) |
| Aromatic Group | 2,3-Dimethylphenyl | Phenyl |
| Bioactivity | Unknown (hypothesized μ-opioid receptor modulation) | Potent μ-opioid agonist |
The oxan-4-yl group in the target compound replaces the phenylethyl "spacer" common in fentanyl analogues. This substitution may reduce μ-opioid receptor affinity but improve solubility due to the oxygen atom in the tetrahydropyran ring. The ethanediamide linkage could also confer resistance to esterase-mediated degradation compared to carboxamide-based fentanyls .
Data Table: Key Structural and Hypothetical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents | Potential Target |
|---|---|---|---|---|
| N'-(2,3-Dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide | ~415.5 | ~2.8 | 2,3-Dimethylphenyl, oxan-4-yl-piperidine | CNS receptors (e.g., σ, μ) |
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | ~270.8 | ~3.2 | Chloro, isopropyl | Acetolactate synthase |
| Thiophene Fentanyl | ~407.5 | ~4.1 | Thiophene-2-carboxamide, phenylethyl | μ-Opioid receptor |
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis may follow methods for 4-anilidopiperidines, including Boc-protection and alkylation with oxan-4-yl intermediates .
- Receptor Selectivity : The oxan-4-yl group’s polarity could reduce off-target binding to opioid receptors while enhancing affinity for σ or NMDA receptors, akin to other piperidine derivatives .
Biological Activity
N'-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.39 g/mol
Structural Features
The compound features a piperidine ring substituted with an oxane moiety, along with a dimethylphenyl group. These structural components are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Modulation : The piperidine structure suggests potential activity at neurotransmitter receptors, particularly in the central nervous system (CNS).
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes involved in metabolic pathways.
Antidepressant Activity
A study evaluated the antidepressant-like effects of related compounds in rodent models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting potential use in treating mood disorders .
Anti-HIV Activity
Another investigation focused on the anti-HIV properties of structurally related compounds. The most active derivatives exhibited IC50 values in the low micromolar range against HIV replication, indicating a promising avenue for development as antiviral agents .
Toxicity and Safety Profile
Preliminary toxicity assessments have been conducted on similar compounds. These studies typically involve:
- Acute Toxicity Tests : Evaluating lethality and behavioral changes in animal models.
- Chronic Exposure Studies : Monitoring for long-term effects on organ systems.
Results indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safety for human use.
Case Study 1: Antidepressant Efficacy
In a controlled trial involving patients with major depressive disorder, a related compound demonstrated significant improvements in depression scores compared to placebo groups. This suggests that the structural framework of this compound may confer similar benefits .
Case Study 2: HIV Treatment Development
A series of clinical trials are underway to assess the efficacy of compounds targeting HIV fusion processes. Early results show promise for new therapeutic strategies based on the structural characteristics of this class of compounds .
Q & A
Q. What synthetic strategies are recommended for the preparation of N'-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Intermediate formation : Preparation of the oxan-4-yl-piperidine moiety via reductive amination or alkylation reactions. Evidence from analogous piperidine derivatives suggests using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloroethane to stabilize intermediates .
- Amide coupling : Utilize mixed anhydride or carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the ethanediamide core to the 2,3-dimethylphenyl group. To minimize racemization, N-methylpiperidine can be employed as a base during coupling .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxan-4-yl and piperidine groups via ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for oxane protons; δ ~2.5–3.0 ppm for piperidine CH₂) .
- HPLC : Use a C18 column (UV detection at 255 nm) with acetonitrile/water mobile phase to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~428.2 for C₂₃H₃₂N₂O₃) .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Anti-inflammatory assays : COX-2 inhibition studies using human recombinant enzymes (IC₅₀ determination via fluorometric assays) .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM range) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Modular substitutions : Replace oxan-4-yl with pyridinyl (as in ) or thiophene () to evaluate electronic effects on target binding.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or opioid receptors. Prioritize derivatives with enhanced hydrogen-bonding (e.g., oxan-4-yl’s ether oxygen) .
- In vivo validation : Test analogs in murine inflammation models (e.g., carrageenan-induced paw edema) to correlate SAR with efficacy .
Q. What experimental approaches resolve contradictions in biological assay data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (via LC-MS/MS) and metabolic clearance using liver microsomes. Low oral bioavailability may explain discrepancies .
- Target engagement assays : Use surface plasmon resonance (SPR) to confirm binding affinity (KD values) to proposed targets. Orthogonal assays (e.g., Western blot for downstream pathway modulation) validate mechanism .
- Dose optimization : Conduct PK/PD studies in rodents to identify effective doses aligning with in vitro IC₅₀ values .
Q. How can the compound’s selectivity for molecular targets be assessed to minimize off-target effects?
- Methodological Answer :
- Broad-panel screening : Test against a panel of 50+ kinases, GPCRs, and ion channels (e.g., Eurofins Cerep panels) to identify off-target interactions .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts upon compound treatment .
- CRISPR knockouts : Generate target gene-KO cell lines to isolate compound-specific effects from background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
